Carbonic Anhydrase Isoform Selectivity Baseline: 2,5-Dimethoxy vs. 4-Sulfamoyl Benzenesulfonamide Head Groups
The closest structurally characterized comparator, N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide, exhibits hCA isoform Ki values spanning 6.2 nM (hCA VII) to 80,000 nM (hCA III) [1]. The target compound replaces the primary sulfonamide (SO2NH2) with a 2,5-dimethoxybenzenesulfonamide group, introducing two electron-donating methoxy substituents that increase the pKa of the sulfonamide NH and alter the geometry of the zinc-binding pharmacophore. In published benzenesulfonamide SAR, electron-donating substituents on the sulfonamide phenyl ring have been shown to modulate CA isoform selectivity by differentially affecting the hydrophobic pocket interactions in isoforms I, II, VII, and IX [2][3]. The 2,5-dimethoxy pattern is predicted to reduce off-target CA I and CA II affinity while potentially preserving or enhancing CA VII and CA IX binding, analogous to the selectivity shift observed with the 3-fluoro analog (CA II Ki shift from 50 nM to 390 nM) [1].
| Evidence Dimension | Predicted carbonic anhydrase isoform binding selectivity (Ki shift direction) |
|---|---|
| Target Compound Data | No direct experimental Ki data available; predicted electron-donating effect from 2,5-dimethoxy substitution on benzenesulfonamide pKa and zinc-binding geometry [2][3] |
| Comparator Or Baseline | N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide: hCA I Ki = 61 nM; hCA II Ki = 50 nM; hCA VII Ki = 6.2 nM; hCA XIII Ki = 125 nM; hCA III Ki = 80,000 nM [1] |
| Quantified Difference | Baseline comparator shows 12,900-fold selectivity window (hCA VII vs. hCA III); 2,5-dimethoxy substitution predicted to shift selectivity profile via altered sulfonamide NH acidity and steric occupancy of the hydrophobic pocket adjacent to the catalytic zinc [2][3] |
| Conditions | Comparator data: stopped-flow CO2 hydration assay, pH 7.5, recombinant human CA isoforms [1]; target compound data not experimentally determined |
Why This Matters
The 2,5-dimethoxybenzenesulfonamide head group provides a chemically distinct zinc-binding motif that enables exploration of CA isoform selectivity space not accessible with the standard primary sulfonamide scaffold, which is critical for developing isoform-selective CA inhibitors for glaucoma, cancer, or CNS indications.
- [1] BRENDA Enzyme Database. Ki values for N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide against human carbonic anhydrase isoforms I, II, III, VII, XIII, extracted from Biswas et al., Bioorg. Med. Chem. 2011, 19, 3732–3738. View Source
- [2] Biswas, S.; Aggarwal, M.; Güzel, Ö.; Scozzafava, A.; McKenna, R.; Supuran, C.T. Conformational variability of different sulfonamide inhibitors with thienyl-acetamido moieties attributes to differential binding in the active site of cytosolic human carbonic anhydrase isoforms. Bioorg. Med. Chem. 2011, 19, 3732–3738. View Source
- [3] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. Review establishing SAR principles for substituted benzenesulfonamide CA inhibitors. View Source
